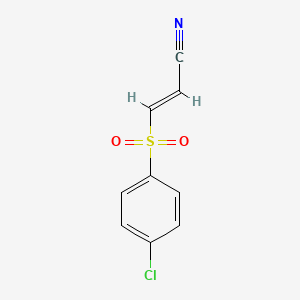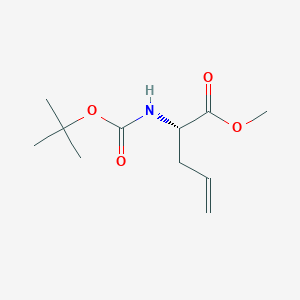
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Vue d'ensemble
Description
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate”, also known as Boc-protected methyl glutamate, is an important compound used in various scientific experiments. It has a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol .
Molecular Structure Analysis
The InChI code for “(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” is 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” has a density of 1.097 g/cm3. Its boiling point is 334.3 °C at 760 mmHg . The compound is stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis of Non-natural Amino Acids
A general method for the synthesis of enantiopure non-natural alpha-amino acids utilizes (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate as a key intermediate. The compound is derived from l-glutamic acid, leading to a variety of delta,epsilon-unsaturated alpha-amino acids, including the first synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).
Precursor for trans-4-Methylproline
The hydrogenation of a related compound, (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, under various catalyst/solvent systems yields a precursor for trans-4-methylproline. This process highlights the compound's role in synthesizing amino acid derivatives with specific stereochemistry (Nevalainen & Koskinen, 2001).
Material Science Applications
In material science, amino acid-based polyacetylenes were synthesized, leveraging amino acid-derived acetylene monomers, including derivatives of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. These monomers underwent polymerization to form polymers with potential applications in biocompatible materials and nanotechnology (Gao, Sanda, & Masuda, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRHACXBILLH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431587 | |
| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
CAS RN |
89985-87-5 | |
| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


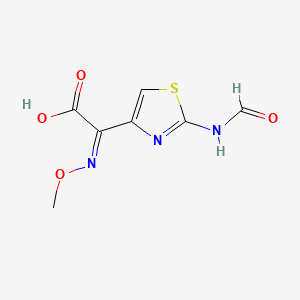
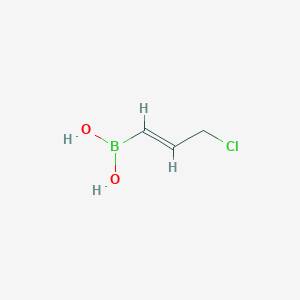
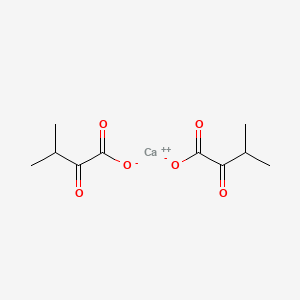


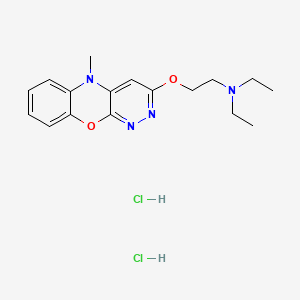
![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)




